molecular formula C10H10O3S B12228196 3-(4-Methoxyphenyl)-2-sulfanylacrylic acid

3-(4-Methoxyphenyl)-2-sulfanylacrylic acid

Cat. No.: B12228196
M. Wt: 210.25 g/mol
InChI Key: AMARKEGDFSBLFC-RMKNXTFCSA-N
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Description

Alpha-Mercapto-4-methoxybenzeneacrylic acid: is an organic compound with the chemical formula C10H10O3S and a molecular weight of 210.25 g/mol This compound is characterized by the presence of a mercapto group (-SH) and a methoxy group (-OCH3) attached to a benzene ring, along with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Mercapto-4-methoxybenzeneacrylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for alpha-Mercapto-4-methoxybenzeneacrylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Alpha-Mercapto-4-methoxybenzeneacrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, thiols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Alpha-Mercapto-4-methoxybenzeneacrylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of alpha-Mercapto-4-methoxybenzeneacrylic acid involves its interaction with molecular targets such as enzymes and receptors. The mercapto group (-SH) can form covalent bonds with thiol groups in proteins, leading to modulation of enzyme activities and signaling pathways. Additionally, the methoxy group (-OCH3) can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Alpha-Mercapto-4-methoxybenzeneacrylic acid is unique due to the presence of both mercapto and methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

(E)-3-(4-methoxyphenyl)-2-sulfanylprop-2-enoic acid

InChI

InChI=1S/C10H10O3S/c1-13-8-4-2-7(3-5-8)6-9(14)10(11)12/h2-6,14H,1H3,(H,11,12)/b9-6+

InChI Key

AMARKEGDFSBLFC-RMKNXTFCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)O)/S

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)O)S

Origin of Product

United States

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